molecular formula C9H10Cl2O3S B1409521 Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 2166761-04-0

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1409521
CAS No.: 2166761-04-0
M. Wt: 269.14 g/mol
InChI Key: BGHIXNWYNKZBFE-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a synthetic molecule with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol. This compound has garnered significant interest among chemists, biologists, and material scientists due to its unique physical and chemical properties.

Preparation Methods

The synthesis of tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
  • This compound

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of tert-butyl, dichloro, and hydroxythiophene groups in this compound sets it apart, providing distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIXNWYNKZBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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